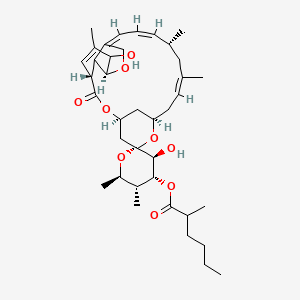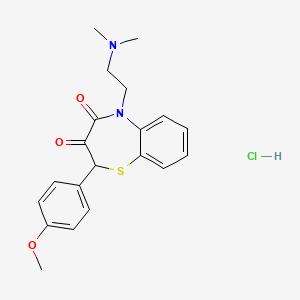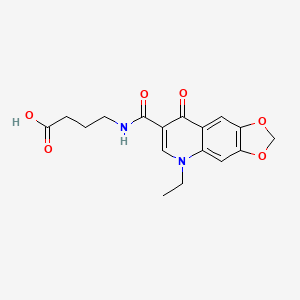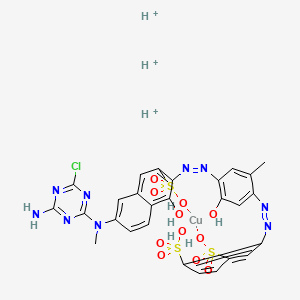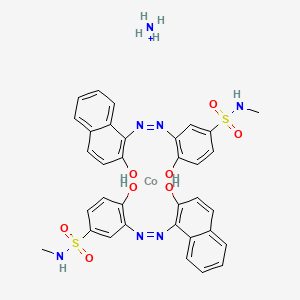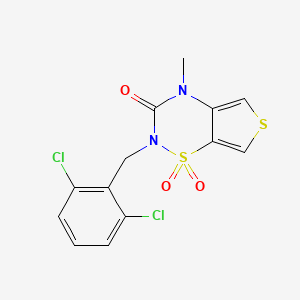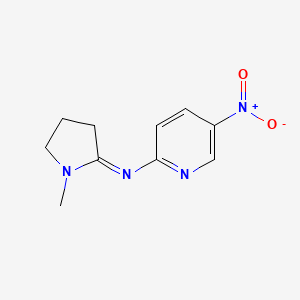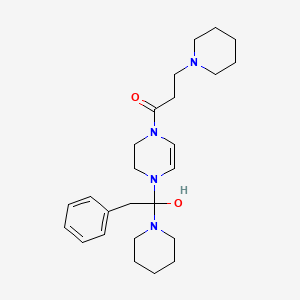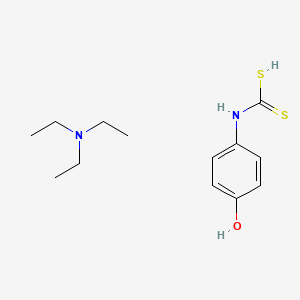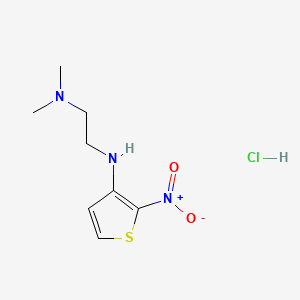
(2R)-2-(3-Methoxyphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxystyrene oxide, (S)-, can be synthesized through several methods. One common approach involves the epoxidation of 3-methoxystyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of 3-methoxystyrene oxide, (S)-, can be achieved through a chemoenzymatic cascade process. This method involves the use of phenolic acid decarboxylase (PAD) to convert phenolic acids into hydroxystyrenes, followed by acetylation to produce acetyl-protected hydroxystyrenes. The final step involves the epoxidation of these intermediates to yield 3-methoxystyrene oxide .
Chemical Reactions Analysis
Types of Reactions
3-Methoxystyrene oxide, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of catalysts such as polyoxotungstates.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Methoxyphenols or methoxyquinones.
Reduction: Methoxy-substituted diols.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
3-Methoxystyrene oxide, (S)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxystyrene oxide, (S)-, involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential bioactivity and applications in drug development .
Comparison with Similar Compounds
Similar Compounds
Styrene oxide: A structurally similar compound without the methoxy group.
4-Methoxystyrene oxide: Similar structure with the methoxy group at the para position.
2-Methoxystyrene oxide: Similar structure with the methoxy group at the ortho position.
Uniqueness
3-Methoxystyrene oxide, (S)-, is unique due to its specific substitution pattern and chiral nature. The presence of the methoxy group at the meta position and the chirality of the oxirane ring confer distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62600-72-0 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2R)-2-(3-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
IJUUWUSPXYGGKY-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CO2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


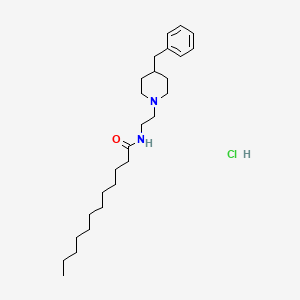
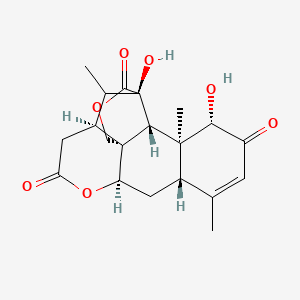
![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
